molecular formula C18H14F2N2O3S B11823166 3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11823166
M. Wt: 376.4 g/mol
InChI Key: UQBZFNQHDUZFFR-UHFFFAOYSA-N
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Description

3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with the molecular formula C18H14F2N2O3S. This compound is notable for its unique structure, which includes both difluoromethoxy and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both difluoromethoxy and methoxyphenyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H14F2N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H14F2N2O3S/c1-24-13-6-2-11(3-7-13)10-15-16(23)22(18(26)21-15)12-4-8-14(9-5-12)25-17(19)20/h2-10,17H,1H3,(H,21,26)

InChI Key

UQBZFNQHDUZFFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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